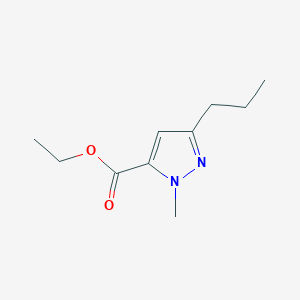
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
Cat. No. B044991
Key on ui cas rn:
133261-07-1
M. Wt: 196.25 g/mol
InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06458951B2
Procedure details


A solution of diethyloxalate (27.2 ml, 0.2 mol) in 2-pentanone (21.2 ml, 0.2 mol) was added dropwise to a solution of sodium (4.83 g, 0.21 mol) in ethanol (200 ml), and the reaction stirred at 60° C. for 5 hours, then cooled in an ice-bath. The solution was neutralised using acetic acid (11.5 ml, 0.2 mol) and N-methyl hydrazine (10.6 ml, 0.2 mol) then added dropwise. The mixture was stirred for a further 4 hours at room temperature and concentrated under reduced pressure. The residue was partitioned between dichloromethane (300 ml) and water (200 ml), and the phases separated. The aqueous layer was extracted with dichloromethane (3×100 ml), the combined organic solutions were dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel, using ethyl acetate: hexane (25:75) as eluant to give ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate (6.1 g) and the title compound (22.1 g, 56%).

Name
2-pentanone
Quantity
21.2 mL
Type
reactant
Reaction Step One




Name
N-methyl hydrazine
Quantity
10.6 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(O[C:4](=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH3:11][C:12](=O)[CH2:13][CH2:14][CH3:15].[Na].C(O)(=O)C.[CH3:22][NH:23][NH2:24]>C(O)C>[CH3:22][N:23]1[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:11][C:12]([CH2:13][CH2:14][CH3:15])=[N:24]1 |^1:16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
|
Name
|
2-pentanone
|
|
Quantity
|
21.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCC)=O
|
|
Name
|
|
|
Quantity
|
4.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
N-methyl hydrazine
|
|
Quantity
|
10.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at 60° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for a further 4 hours at room temperature
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between dichloromethane (300 ml) and water (200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with dichloromethane (3×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic solutions were dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C=C1C(=O)OCC)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 15.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
